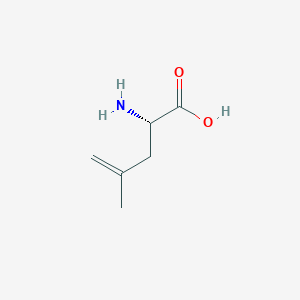

(2S)-2-amino-4-methyl-4-pentenoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWDKROPVYJBH-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426469 |

Source

|

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-13-0 |

Source

|

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-amino-4-methyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-4-methyl-4-pentenoic acid is a non-proteinogenic α-amino acid, a class of compounds of growing interest in medicinal chemistry and drug development. As structural analogues of natural amino acids, they serve as valuable building blocks for synthesizing peptidomimetics, constrained peptides, and other complex molecules with unique biological activities. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physicochemical characteristics of (2S)-2-amino-4-methyl-4-pentenoic acid, outlines experimental protocols for their determination, and discusses the implications of these properties for its use in research and development.

Chemical Structure and Basic Properties

(2S)-2-amino-4-methyl-4-pentenoic acid, as its name implies, is a six-carbon amino acid with a chiral center at the α-carbon in the (S)-configuration. It features a terminal double bond and a methyl group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| CAS Number | 96886-55-4 (for (S)-(-)-2-Amino-2-methyl-4-pentenoic acid) | |

| Appearance | White to pale cream or pale yellow powder |

Note on CAS Numbers: It is crucial to note that various CAS numbers may be associated with similar, but not identical, structures. Researchers should verify the specific isomer and stereochemistry corresponding to the CAS number in use.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As an amino acid, (2S)-2-amino-4-methyl-4-pentenoic acid exhibits amphoteric properties, and its solubility is expected to be highly dependent on pH.

Aqueous Solubility: (S)-(-)-2-Amino-2-methyl-4-pentenoic acid has been reported to be "very soluble in water". However, quantitative data is not readily available in the literature. The zwitterionic nature of amino acids at their isoelectric point generally allows for strong interactions with polar solvents like water.

Organic Solvent Solubility: Generally, non-proteinogenic amino acids exhibit limited solubility in non-polar organic solvents. The solubility is expected to increase in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), especially with the aid of heating or sonication.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To quantitatively determine the solubility of (2S)-2-amino-4-methyl-4-pentenoic acid in various solvents.

Materials:

-

(2S)-2-amino-4-methyl-4-pentenoic acid

-

Selected solvents (e.g., water, ethanol, DMSO, acetone)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or other suitable analytical method for quantification

Procedure:

-

Add an excess amount of (2S)-2-amino-4-methyl-4-pentenoic acid to a vial containing a known volume of the solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved amino acid using a validated analytical method such as HPLC.

-

The solubility is expressed as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Acid-Base Properties (pKa)

Estimated pKa Values:

-

pKa₁ (α-carboxyl group): Expected to be in the range of 2.0 - 2.5.

-

pKa₂ (α-amino group): Expected to be in the range of 9.0 - 10.0.

Experimental Protocol for pKa Determination via Potentiometric Titration

Objective: To determine the pKa values of the carboxylic acid and amino groups of (2S)-2-amino-4-methyl-4-pentenoic acid.

Materials:

-

(2S)-2-amino-4-methyl-4-pentenoic acid

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Dissolve a precisely weighed amount of the amino acid in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition until the pH drops to approximately 1.5.

-

In a separate experiment, titrate a fresh solution of the amino acid with the standardized NaOH solution in a similar incremental manner until the pH reaches approximately 12.5.

-

Plot the pH versus the volume of titrant added for both titrations.

-

The pKa values are determined from the half-equivalence points on the titration curve. The pKa of the carboxyl group will be in the acidic range, and the pKa of the amino group will be in the basic range.

Caption: Logical flow for pKa determination by potentiometric titration.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and identification of (2S)-2-amino-4-methyl-4-pentenoic acid.

Infrared (IR) Spectroscopy: An IR spectrum for a closely related compound, 2-amino-4-methyl-pentenoic acid, is available from the NIST WebBook.[1] Key expected vibrational frequencies for (2S)-2-amino-4-methyl-4-pentenoic acid include:

-

~3000-3100 cm⁻¹: N-H stretching of the amino group.

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1590-1640 cm⁻¹: N-H bending of the amino group.

-

~1640-1680 cm⁻¹: C=C stretching of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for this compound are not readily available in public databases, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR:

-

The vinyl protons (=CH₂) would appear as distinct signals in the olefinic region (~4.8-5.2 ppm).

-

The α-proton (-CH(NH₂)-) would be a multiplet around 3.5-4.0 ppm.

-

The allylic protons (-CH₂-C=) would appear around 2.2-2.6 ppm.

-

The methyl protons (-CH₃) attached to the double bond would be a singlet around 1.7-1.9 ppm.

-

The protons of the amino and carboxylic acid groups are often broad and may exchange with the solvent.

-

-

¹³C NMR:

-

The carboxylic carbon (C=O) would be the most downfield signal (~170-180 ppm).

-

The carbons of the double bond (C=C) would appear in the range of ~115-145 ppm.

-

The α-carbon (-CH(NH₂)-) would be found around 50-60 ppm.

-

The allylic carbon (-CH₂-) would be around 30-40 ppm.

-

The methyl carbon (-CH₃) would be the most upfield signal (~20-25 ppm).

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): In positive ion mode, the molecule would likely show a prominent ion at [M+H]⁺ (m/z 130.08). In negative ion mode, an ion at [M-H]⁻ (m/z 128.07) would be expected.

-

Fragmentation: Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain.

Synthesis

A plausible synthetic route could involve the alkylation of a chiral nickel(II) complex of the Schiff base of glycine with 4-bromo-2-methyl-1-butene. Subsequent hydrolysis of the complex would yield the desired amino acid.

Conclusion

(2S)-2-amino-4-methyl-4-pentenoic acid is a molecule with significant potential in the development of novel therapeutics and research tools. A thorough understanding of its physicochemical properties, including solubility, pKa, and spectroscopic characteristics, is essential for its successful application. This guide has provided an overview of these properties and outlined standard experimental protocols for their determination. Further research to obtain precise experimental data for this specific compound will be invaluable to the scientific community.

References

-

National Institute of Standards and Technology (NIST). 2-Amino-4-methyl pentenoic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899, [Link].

Sources

A Technical Guide to the Natural Sources of Non-Proteinogenic Amino Acids: From Biosynthesis to Application

Abstract

Beyond the canonical 22 proteinogenic amino acids that form the basis of protein synthesis, nature's vast chemical repertoire includes over a thousand non-proteinogenic amino acids (NPAAs).[1][2] These structurally diverse molecules are not encoded in the genetic code but are synthesized in organisms ranging from bacteria and fungi to plants and marine life, where they serve critical roles in metabolism, signaling, and defense.[3][4][5] In the realm of drug discovery and development, NPAAs have become indispensable tools, offering novel chemical functionalities that can enhance the stability, potency, and bioavailability of peptide-based therapeutics.[3][6][7] This guide provides an in-depth exploration of the natural world as a reservoir for NPAAs. We will examine their diverse sources, delve into the key biosynthetic pathways that create them, provide detailed, field-proven protocols for their isolation and characterization, and discuss their transformative applications in modern pharmacology.

Part 1: An Introduction to Non-Proteinogenic Amino Acids (NPAAs)

Defining the Scope: Beyond the Genetic Code

Non-proteinogenic amino acids are, by definition, amino acids that are not naturally incorporated into proteins during ribosomal translation.[5][8] While the central dogma of molecular biology is built upon a set of 22 proteinogenic amino acids, nature's biochemical landscape is far more expansive.[9][10] NPAAs represent this expanded chemical space. They can be simple metabolic intermediates, such as ornithine and citrulline in the urea cycle, or complex secondary metabolites with potent biological activities.[11]

The Spectrum of Structural Diversity

The structural variety of NPAAs is immense and provides a powerful toolkit for chemists and biologists.[1] This diversity can be categorized by several key features:

-

Backbone Variation: While proteinogenic amino acids are α-amino acids, NPAAs include β-amino acids (e.g., β-alanine) and γ-amino acids (e.g., γ-aminobutyric acid or GABA), where the amino group is attached to the second or third carbon from the carboxyl group, respectively.[1][11]

-

Chirality: The dominant form of amino acids in nature is the L-enantiomer. However, many organisms, particularly bacteria, utilize D-amino acids in contexts like cell wall construction, conferring resistance to standard proteases.[3][11]

-

Side-Chain Modifications: NPAAs feature a vast array of side chains not seen in their proteinogenic counterparts, including unique cyclic structures, halogenations, and other functional groups that impart specific chemical properties.

Essential Biological Functions

In their natural hosts, NPAAs perform a multitude of physiological roles that are critical for survival and interaction with the environment.[11] These functions include:

-

Metabolic Intermediates: Many NPAAs are essential cogs in primary metabolic pathways, such as the urea cycle.[11]

-

Signaling Molecules: Perhaps the most well-known example is GABA, which functions as a primary inhibitory neurotransmitter in the mammalian central nervous system and also plays signaling roles in plants.[11][12][13]

-

Chemical Defense: Plants and microbes produce toxic NPAAs as a defense mechanism against herbivores and pathogens.[14][15] For example, canavanine, a structural analog of arginine found in legumes, can be mistakenly incorporated into proteins by herbivores, leading to dysfunctional proteins and toxicity.[5][16]

-

Nitrogen Storage: In some plants, NPAAs serve as a means to store nitrogen in a stable, readily accessible form.[15]

Part 2: The Natural Reservoir of NPAAs

Nature is the most prolific source of NPAAs, with different domains of life offering unique chemistries and biosynthetic machinery.

Plants: Master Chemists of Secondary Metabolism

Plants synthesize hundreds of NPAAs, many of which are classified as secondary metabolites.[14] These compounds are not essential for primary growth but provide significant evolutionary advantages.

-

Defense and Allelopathy: Many plant NPAAs have anti-herbivore, antimicrobial, or allelopathic properties that inhibit the growth of competing plants.[15] L-DOPA, found in plants of the Mucuna genus, is a precursor to dopamine but also exhibits insecticidal properties.

-

Signaling and Stress Response: Plants produce NPAAs like GABA and β-alanine in response to abiotic and biotic stress, where they function as signaling molecules to modulate growth and defense responses.[12][13] Pipecolic acid is another key NPAA that acts as a regulator of systemic acquired resistance, a plant-wide immune response.[12][13]

Fungi and Bacteria: The Power of Non-Ribosomal Synthesis

Microorganisms, particularly bacteria and fungi, are a rich source of NPAAs, which are often found as components of non-ribosomal peptides (NRPs).[3]

-

Non-Ribosomal Peptide Synthetases (NRPSs): Unlike ribosomal protein synthesis, which is limited to the 22 proteinogenic amino acids, NRPSs are large, modular enzyme complexes that can incorporate hundreds of different building blocks, including NPAAs.[3][17] This enzymatic machinery is responsible for producing a vast array of bioactive peptides with therapeutic properties.

-

Antibiotics and Bioactive Peptides: Many clinically important drugs are NRPs containing NPAAs. The precursor to penicillin, the ACV-tripeptide, contains the NPAA α-aminoadipic acid.[3] The immunosuppressant drug cyclosporine and the antibiotic vancomycin are other prominent examples synthesized via NRPS pathways incorporating a diverse set of NPAAs.[3] Fungi, especially species like Amanita, are known to produce toxic peptides rich in NPAAs as a defense mechanism.[18][19]

Marine Organisms and Other Sources

Marine environments, with their unique biodiversity, are also a promising frontier for the discovery of novel NPAAs. Sponges, tunicates, and marine bacteria produce a variety of NPAAs, many of which are incorporated into peptides with potent pharmacological activities.[3][19]

Part 3: Biosynthesis - Nature's Synthetic Pathways

The generation of NPAAs involves diverse and elegant biosynthetic transformations that modify common metabolic precursors.[9][10] These pathways employ a range of enzymatic reactions, from simple isomerizations to complex C-H bond functionalizations, to generate immense structural diversity.[9][20]

Key Biosynthetic Transformations

Nature's strategies for synthesizing NPAAs often involve modifying the pathways of their proteinogenic counterparts. Common enzymatic steps include:

-

Decarboxylation: Removal of a carboxyl group, as seen in the synthesis of GABA from glutamate.

-

Isomerization/Racemization: Conversion between L- and D-enantiomers.

-

Hydroxylation: Addition of a hydroxyl group to the amino acid scaffold.

-

Transamination: Transfer of an amino group to a keto-acid precursor.

Example Pathway: The GABA Shunt in Plants

A classic example of NPAA biosynthesis is the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle. It is a key pathway for carbon and nitrogen metabolism and is upregulated during stress.

Protocol 1: General Extraction from Plant Material

This protocol provides a robust starting point for extracting small, polar molecules like amino acids from plant tissue.

-

Objective: To efficiently lyse plant cells and solubilize free amino acids while minimizing degradation.

-

Methodology:

-

Sample Preparation: Harvest fresh plant material (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the material to remove water, which concentrates the sample and improves extraction efficiency.

-

Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for solvent penetration.

-

Solvent Extraction: Suspend the powdered tissue in an 80% methanol/water solution (e.g., 10 mL solvent per 1 g dry weight). Methanol is effective at precipitating proteins while the water content ensures the solubilization of polar amino acids.

-

Extraction: Agitate the suspension vigorously at 4°C for 1-2 hours. The low temperature minimizes enzymatic degradation of target molecules.

-

Clarification: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the insoluble plant debris.

-

Collection: Carefully collect the supernatant, which contains the crude extract of free amino acids and other small molecules. Repeat the extraction on the pellet one more time and pool the supernatants to maximize yield.

-

Protocol 2: Deproteinization and Solid-Phase Extraction (SPE)

-

Objective: To remove interfering macromolecules (proteins, peptides) and other non-target compounds from the crude extract, which is critical for clean downstream analysis.

-

Trustworthiness: This self-validating step ensures that subsequent chromatographic analysis is not compromised by co-eluting contaminants, leading to more reliable quantification and identification.

-

Methodology:

-

Protein Precipitation: To the crude extract, add cold trichloroacetic acid (TCA) to a final concentration of 5-10%. [21]Incubate on ice for 30 minutes to allow for complete protein precipitation. Centrifuge at high speed to pellet the precipitated protein. Collect the supernatant. Causality: TCA disrupts the hydrogen-bonding network that keeps proteins soluble, causing them to aggregate and precipitate.

-

SPE Cartridge Conditioning: Use a cation-exchange SPE cartridge. Condition the cartridge by washing sequentially with methanol and then with ultrapure water, as per the manufacturer's instructions.

-

Sample Loading: Load the deproteinized supernatant onto the conditioned SPE cartridge. Amino acids, being positively charged at low pH, will bind to the negatively charged resin.

-

Washing: Wash the cartridge with ultrapure water to remove neutral and anionic compounds (e.g., sugars, organic acids).

-

Elution: Elute the bound amino acids using a basic solution, such as 2-5% ammonium hydroxide. The high pH neutralizes the positive charge on the amino acids, releasing them from the resin.

-

Drying: Dry the eluted fraction under a stream of nitrogen or using a vacuum concentrator. The resulting sample is a concentrated and purified mixture of amino acids.

-

Protocol 3: Analytical Characterization

Structural elucidation is the final and most critical step in identifying a novel NPAA.

-

Objective: To unambiguously determine the chemical structure, including stereochemistry, of the purified compound.

-

Methodology - Nuclear Magnetic Resonance (NMR) Spectroscopy: [1] 1. Sample Preparation: Dissolve 5-10 mg of the purified, dried sample in a suitable deuterated solvent (e.g., D₂O). Transfer to a 5 mm NMR tube. 2. 1D NMR:

- ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the number and type of hydrogen atoms and their connectivity through spin-spin coupling.

- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This reveals the number of chemically distinct carbon atoms.

- 2D NMR:

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.

- HSQC/HMQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

- HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting molecular fragments.

- Data Analysis: Integrate all NMR data to assemble the complete chemical structure of the NPAA.

Part 5: Applications in Drug Discovery and Development

The unique structural features of NPAAs make them powerful tools for overcoming the inherent limitations of natural peptide-based drugs, such as poor metabolic stability and low oral bioavailability. [4][6][22]

Enhancing Peptide Therapeutics

Incorporating NPAAs into peptide sequences is a cornerstone strategy in modern drug design. [3][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. non-proteinogenic amino acid (CHEBI:83820) [ebi.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]

- 13. Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 15. researchgate.net [researchgate.net]

- 16. cultivatorphytolab.com [cultivatorphytolab.com]

- 17. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. | Semantic Scholar [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. biosynth.com [biosynth.com]

An In-Depth Technical Guide on the Discovery and History of (2S)-2-amino-4-methyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-4-methyl-4-pentenoic acid, a non-proteinogenic α-amino acid, represents a unique molecular scaffold with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthetic methodologies. While the initial discovery is not prominently documented as a singular event, its emergence is intrinsically linked to the broader exploration of unsaturated and α-alkylated amino acids for probing enzyme mechanisms and developing novel therapeutic agents. This document will delve into the scientific drivers for its synthesis, key experimental protocols for its preparation, and its applications as a versatile building block in drug discovery and biochemical research.

Introduction: The Significance of Non-Proteinogenic Amino Acids

The realm of amino acids extends far beyond the 22 proteinogenic variants that form the fundamental building blocks of proteins. Non-proteinogenic amino acids (NPAAs), a diverse class of molecules not encoded in the genetic code, are pivotal in numerous biological processes and serve as a rich source for drug discovery.[1] These compounds are often found as secondary metabolites in organisms like bacteria, fungi, and plants, where they can function as signaling molecules, metabolic intermediates, or components of defense mechanisms.[1][2]

The unique structural features of NPAAs, such as unsaturation, alkylation, and cyclization, offer chemists and pharmacologists a powerful toolkit to modulate the properties of peptides and small molecules. Incorporation of NPAAs can enhance metabolic stability, improve potency, and confer specific conformational constraints, thereby addressing some of the inherent limitations of traditional peptide-based therapeutics.[2] (2S)-2-amino-4-methyl-4-pentenoic acid, also known as (S)-α-allylalanine, is a prime example of an NPAA with a synthetically versatile unsaturated side chain and a chiral quaternary α-carbon.

The Emergence of (2S)-2-amino-4-methyl-4-pentenoic Acid: A Synthetic Pursuit

Unlike many naturally occurring NPAAs with a well-documented isolation history, the story of (2S)-2-amino-4-methyl-4-pentenoic acid is more deeply rooted in the advancements of synthetic organic chemistry. Its development was driven by the need for conformationally constrained amino acids and probes for enzymatic activity. The presence of both an α-methyl group and a terminal double bond makes it a valuable precursor for a variety of chemical modifications.

While a singular "discovery" paper is not readily identifiable, its synthesis is a logical extension of established methods for creating α-alkylated and unsaturated amino acids. The quest for stereochemically pure α-methylated amino acids, for instance, has been a long-standing challenge in organic synthesis.[2] Similarly, the synthesis of α-vinyl amino acids has been extensively explored due to their role as "suicide substrates" for pyridoxal-5'-phosphate (PLP)-dependent enzymes.[3][4]

The development of synthetic routes to molecules like (2S)-2-amino-4-methyl-4-pentenoic acid can be seen as the confluence of these two research streams, aiming to create novel amino acid analogs with unique steric and electronic properties.

Key Synthetic Strategies and Methodologies

The asymmetric synthesis of (2S)-2-amino-4-methyl-4-pentenoic acid presents a significant stereochemical challenge due to the quaternary α-carbon. Various strategies have been developed to address this, generally falling into the categories of chiral pool synthesis, asymmetric alkylation of glycine equivalents, and diastereoselective Strecker reactions.

Asymmetric Alkylation of Chiral Glycine Enolate Equivalents

A common and powerful approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This method relies on a chiral auxiliary to direct the approach of the electrophile (in this case, an allyl halide) to the α-carbon of a protected glycine.

Conceptual Workflow for Asymmetric Alkylation:

Sources

- 1. (S)-2-amino-2-phenylpent-4-enoic acid | CAS#:84570-47-8 | Chemsrc [chemsrc.com]

- 2. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS:16820-25-0 FT-0773930 (2S)-2-amino-2-methylpent-4-enoic acid Product Detail Information [finetechchem.com]

A Comprehensive Spectroscopic Guide to (2S)-2-amino-4-methyl-4-pentenoic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (2S)-2-amino-4-methyl-4-pentenoic acid, a chiral non-proteinogenic amino acid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of novel amino acid derivatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a framework for the structural elucidation and quality control of this and similar unsaturated amino acids.

Introduction

(2S)-2-amino-4-methyl-4-pentenoic acid is a fascinating molecule characterized by a stereogenic center at the α-carbon and a terminal double bond, making it a valuable building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a vinyl group, offers a reactive handle for various chemical modifications, enabling its incorporation into peptides and other complex molecules to modulate their biological activity and conformational properties. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stereochemical integrity.

This guide will navigate through the expected and observed spectroscopic data, explaining the underlying principles and experimental considerations essential for a thorough analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the atomic numbering scheme for (2S)-2-amino-4-methyl-4-pentenoic acid, which will be referenced throughout this guide.

Figure 1. Molecular structure of (2S)-2-amino-4-methyl-4-pentenoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a chiral molecule like (2S)-2-amino-4-methyl-4-pentenoic acid, NMR is indispensable for confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy: Proton Environments and Couplings

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton, their connectivity through scalar couplings, and their relative abundance.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (C2-H) | 3.5 - 4.0 | Triplet (t) or Doublet of Doublets (dd) | J(Hα, Hβ) ≈ 7-8 |

| Hβ (C3-H₂) | 2.2 - 2.6 | Multiplet (m) | |

| Hγ (C5-H₂) | 4.8 - 5.1 | Multiplet (m) | |

| Hδ (C6-H₃) | 1.7 - 1.9 | Singlet (s) or broad singlet | |

| NH₂ | 7.0 - 8.5 (in DMSO-d₆) or variable | Broad singlet (br s) | |

| COOH | 10 - 13 (in DMSO-d₆) or variable | Broad singlet (br s) |

Interpretation and Rationale:

-

Hα: The α-proton is deshielded by the adjacent amino and carboxyl groups, hence its downfield shift. Its multiplicity will depend on the coupling to the two diastereotopic protons on C3.

-

Hβ: The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. They will likely have different chemical shifts and will couple to each other (geminal coupling) and to the α-proton (vicinal coupling), resulting in a complex multiplet.

-

Hγ: The vinyl protons on C5 are in the alkene region of the spectrum. They are expected to be singlets or very narrow multiplets as they lack adjacent protons to couple with.

-

Hδ: The methyl protons on C6 are attached to a quaternary vinylic carbon and will appear as a singlet or a slightly broadened singlet.

-

NH₂ and COOH: The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In a protic solvent like D₂O, these signals will exchange with deuterium and disappear.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C1 (COOH) | 170 - 180 |

| C2 (α-C) | 55 - 65 |

| C3 | 35 - 45 |

| C4 | 140 - 150 |

| C5 | 110 - 120 |

| C6 (CH₃) | 20 - 25 |

Interpretation and Rationale:

-

C1: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing far downfield.

-

C4 & C5: The sp² hybridized carbons of the double bond appear in the characteristic alkene region of the spectrum, with the quaternary C4 being further downfield than the terminal CH₂ carbon (C5).

-

C2: The α-carbon, attached to the electronegative nitrogen and oxygen, is found in the mid-field region.

-

C3 & C6: The sp³ hybridized carbons of the alkyl chain and the methyl group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of (2S)-2-amino-4-methyl-4-pentenoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially for exchangeable protons. DMSO-d₆ is often preferred for amino acids as it allows for the observation of both NH₂ and COOH protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Figure 2. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (2S)-2-amino-4-methyl-4-pentenoic acid is expected to show characteristic absorption bands for the amine, carboxylic acid, and alkene moieties. An experimental spectrum for a closely related compound, "2-Amino-4-methyl pentenoic acid," is available from the NIST WebBook and serves as a good reference.[1]

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |

| N-H (Amine) | 3000-3400 | Medium, broad | Stretching |

| C-H (sp³) | 2850-3000 | Medium to strong | Stretching |

| C-H (sp²) | 3010-3100 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |

| N-H (Amine) | 1550-1650 | Medium | Bending |

| C=C (Alkene) | 1640-1680 | Medium | Stretching |

Interpretation of the IR Spectrum:

The IR spectrum of an amino acid is characterized by the zwitterionic nature of the molecule in the solid state. This leads to the presence of absorptions for -NH₃⁺ and -COO⁻ groups.

-

The broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid, which often overlaps with the N-H stretching vibrations of the amino group.

-

A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

-

The N-H bending vibration typically appears in the 1550-1650 cm⁻¹ region.

-

The C=C stretching vibration of the alkene is expected around 1640-1680 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample of (2S)-2-amino-4-methyl-4-pentenoic acid directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₆H₁₁NO₂

-

Monoisotopic Mass: 129.07898 u

-

Nominal Mass: 129 u

Expected Fragmentation Pattern (Electron Ionization - EI or Electrospray Ionization - ESI):

In ESI, the protonated molecule [M+H]⁺ with m/z 130 would be the base peak. Fragmentation of this ion would likely involve:

-

Loss of H₂O (18 u): From the carboxylic acid group, leading to a fragment at m/z 112.

-

Loss of CO₂ (44 u) or COOH (45 u): Decarboxylation is a common fragmentation pathway for amino acids, resulting in a fragment at m/z 86 or 85.

-

Cleavage of the Cα-Cβ bond: This can lead to various fragments depending on which part retains the charge.

Figure 3. Predicted major fragmentation pathways for (2S)-2-amino-4-methyl-4-pentenoic acid.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of a volatile acid (e.g., formic acid) is often added to promote protonation in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

-

Conclusion

The comprehensive spectroscopic analysis of (2S)-2-amino-4-methyl-4-pentenoic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust methodology for its structural confirmation and purity assessment. This guide has outlined the expected spectroscopic features, the rationale behind their interpretation, and detailed experimental protocols. By adhering to these principles and methodologies, researchers and drug development professionals can confidently characterize this and other novel amino acid derivatives, ensuring the quality and integrity of their materials for downstream applications.

References

-

Human Metabolome Database. HMDB0031602: 4-Pentenoic acid. [Link]

-

MySkinRecipes. (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid. [Link]

-

NIST WebBook. 2-Amino-4-methyl pentenoic acid. [Link]

-

SpectraBase. 2-Methyl-4-pentenoic acid. [Link]

-

PubChem. 2-Methyl-4-pentenoic acid. [Link]

-

PubChem. 2-Amino-4-methylpent-4-enoic acid. [Link]

-

NIST WebBook. 2-Amino-4-methyl pentenoic acid IR Spectrum. [Link]

Sources

An In-Depth Technical Guide to (2S)-2-amino-4-methyl-4-pentenoic Acid: A Non-Proteinogenic Amino Acid for Advanced Chemical Synthesis

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid, (2S)-2-amino-4-methyl-4-pentenoic acid. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and peptide chemistry. It delves into the core chemical identifiers, synthesis protocols, physicochemical properties, and prospective applications of this unique building block. While the free amino acid is a rare entity, this guide focuses on its stable, protected precursor, (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid , which is the chemically tractable and commercially available form.

Core Identification and Chemical Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and scientific integrity. The target molecule, (2S)-2-amino-4-methyl-4-pentenoic acid, is an α-amino acid characterized by a pentenoic acid backbone with a methyl group and a terminal double bond at the C4 position. The stereochemistry at the α-carbon (C2) is specified as (S).

Due to its nature as a potentially reactive intermediate, the unprotected form is not widely cataloged. The most relevant and stable precursor is its tert-butoxycarbonyl (Boc) protected derivative.

Table 1: Chemical Identifiers for (S)-2-(Boc-amino)-4-methyl-4-pentenoic Acid

| Identifier | Value | Source |

| CAS Number | 87325-47-1 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpent-4-enoic acid | N/A |

| Synonyms | Boc-L-2-amino-4-methyl-4-pentenoic acid | N/A |

The presence of the Boc protecting group on the α-amino function is crucial. It renders the molecule stable for storage and handling and allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols, where the amino group's nucleophilicity must be temporarily masked.

Physicochemical and Handling Properties

The Boc-protected form of the amino acid is typically a white crystalline powder. It is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), which are commonly used in peptide synthesis.

Storage and Handling: For long-term stability, the compound should be stored at room temperature.

Synthesis and Deprotection Protocols

The synthesis of unnatural amino acids like (2S)-2-amino-4-methyl-4-pentenoic acid requires stereocontrolled methods. While specific literature detailing the synthesis of CAS 87325-47-1 is not abundant, a general and plausible asymmetric synthesis approach can be outlined based on established methodologies for similar α-amino acids.

Proposed Asymmetric Synthesis of the Boc-Protected Precursor

A logical approach to the asymmetric synthesis involves the alkylation of a chiral glycine enolate equivalent. The use of a chiral auxiliary, such as a Schöllkopf or Evans auxiliary, can establish the desired (S)-stereochemistry at the α-carbon.

Diagram 1: Proposed Asymmetric Synthesis Workflow

Sources

Methodological & Application

Application Notes & Protocols: Purification of Synthetic Amino Acids

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Purity in Amino Acid Chemistry

In the landscape of pharmaceutical development and high-fidelity scientific research, the purity of starting materials is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe outcomes are built. For synthetic amino acids, which serve as the fundamental building blocks of peptides and proteins, this principle is paramount. The presence of impurities—be they residual reactants, by-products, or, most critically, the incorrect stereoisomer—can drastically alter the efficacy, safety, and pharmacological profile of a final drug product.

This guide is structured to move beyond rote procedural lists. It aims to provide a deep, mechanistic understanding of the primary purification techniques employed in the field. We will explore the causality behind experimental choices, empowering you, the researcher, to not only execute these protocols but to intelligently adapt and troubleshoot them for your specific applications. We will cover foundational methods like crystallization, delve into the workhorse techniques of chromatography, and tackle the critical challenge of chiral resolution.

Chapter 1: Foundational and Bulk Purification Techniques

Before proceeding to high-resolution chromatographic methods, bulk impurities and significant contaminants are often removed using classical, yet highly effective, techniques.

Crystallization: The Art and Science of Solid-State Purification

Crystallization is a powerful and economical method for purifying solid compounds, leveraging differences in solubility between the target amino acid and its impurities in a given solvent system. The principle is straightforward: a supersaturated solution is created, and as it cools or as the solvent composition changes, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurities.[1]

Causality of Solvent Selection: The ideal crystallization solvent is one in which the amino acid is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point).[1] This differential solubility is the primary driver of yield. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

Protocol 1: General Recrystallization of a Neutral Amino Acid (e.g., L-Leucine)

-

Solubilization: In an Erlenmeyer flask, add the crude L-Leucine. Add a minimal amount of the chosen solvent (e.g., water or an ethanol/water mixture) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

-

Achieving Saturation: Continue adding small portions of the hot solvent until the amino acid just dissolves completely. Adding excess solvent will reduce the final yield.

-

Decolorization (If Necessary): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes. The carbon will adsorb the colored impurities.[2]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities and the activated carbon. The equipment must be hot to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a desiccator or a vacuum oven.

Table 1: Common Solvents for Amino Acid Crystallization

| Amino Acid | Typical Solvent System | Rationale & Notes |

| L-Alanine | Water/Ethanol | Highly soluble in water; ethanol is used as an anti-solvent. |

| Glycine | Water | High solubility in hot water, low in cold. |

| L-Phenylalanine | Water | Solubility is low but sufficient for recrystallization.[3] |

| L-Tryptophan | Water, Ethanol/Water | Prone to oxidation; perform under inert atmosphere if possible.[3] |

| L-Glutamic Acid | Water | Crystallization is pH-dependent; typically performed at its isoelectric point.[4] |

Activated Carbon Treatment for Decolorization

Activated carbon is a highly porous material that provides a large surface area for the adsorption of colored organic impurities and other high molecular weight by-products.[2] It is often used as a polishing step during crystallization or in solution before subsequent purification steps.

Key Considerations:

-

Powdered vs. Granular (PAC vs. GAC): PAC is added directly to a batch and filtered out, but it cannot be regenerated. GAC is used in packed columns for continuous processing and can be reactivated, making it more sustainable for larger scales.[2]

-

Dosage: Use the minimum amount necessary (typically 1-2% w/w). Overuse can lead to adsorption of the target amino acid, reducing the yield.

Chapter 2: Chromatographic Purification Strategies

Chromatography is the cornerstone of high-resolution purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase.[5]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[6] Since amino acids are zwitterionic, their net charge is highly dependent on the pH of the mobile phase relative to their isoelectric point (pI). This property makes IEX an exceptionally powerful tool for their separation.[7]

-

Cation-Exchange: A negatively charged stationary phase (e.g., sulfopropyl or carboxymethyl resin) binds positively charged molecules (cations). This is used when the buffer pH is below the amino acid's pI.[6]

-

Anion-Exchange: A positively charged stationary phase (e.g., quaternary ammonium resin) binds negatively charged molecules (anions). This is used when the buffer pH is above the amino acid's pI.[6]

Workflow: IEX Purification of an Amino Acid Mixture

Caption: Workflow for separating amino acids by Ion-Exchange Chromatography.

Protocol 2: IEX Separation of an Amino Acid Mixture

-

Resin Preparation: Swell the chosen cation exchange resin (e.g., Dowex-50) in deionized water and pack it into a column.

-

Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., 0.2 M citrate buffer, pH 2.2) until the eluate pH matches the buffer pH.

-

Sample Loading: Dissolve the crude amino acid mixture in a small volume of the starting buffer and load it onto the column. At this low pH, all amino acids will be protonated and carry a net positive charge, binding to the resin.

-

Elution of Acidic Amino Acids: Wash the column with the starting buffer. Acidic amino acids (e.g., Asp, Glu), having the lowest pI, will be the least positively charged and will elute first.

-

Elution of Neutral Amino Acids: Apply a buffer with a higher pH (e.g., pH 4.2). This will neutralize the carboxyl groups of neutral amino acids, reducing their affinity for the resin and causing them to elute.

-

Elution of Basic Amino Acids: Apply a buffer with a high pH or high salt concentration (e.g., pH 10). This will deprotonate the amino groups of basic amino acids (e.g., Lys, Arg), causing them to lose their positive charge and elute from the column.[8][9]

-

Analysis: Collect fractions throughout the elution process and analyze them by a suitable method (e.g., TLC with ninhydrin staining or RP-HPLC) to identify the fractions containing the pure target amino acid.

-

Desalting: Pool the pure fractions and remove the buffer salts, typically by a subsequent reverse-phase chromatography step or dialysis, followed by lyophilization.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[10][11]

Principle of Separation: More hydrophobic amino acids (e.g., Phenylalanine, Leucine) interact more strongly with the C18 stationary phase and are retained longer. More polar amino acids (e.g., Aspartate, Serine) have less affinity for the stationary phase and elute earlier.[12] Separation is typically achieved by applying a gradient of increasing organic solvent concentration, which progressively elutes compounds of increasing hydrophobicity.[11]

RP-HPLC is often the final polishing step in a purification workflow and is the primary method for assessing the final purity of the synthetic amino acid.

Industrial and Advanced Chromatographic Techniques

-

Simulated Moving Bed (SMB) Chromatography: For large-scale industrial production, SMB is a continuous purification process that offers higher throughput and lower solvent consumption compared to traditional batch chromatography.[13][14] The system uses multiple columns and a complex valve arrangement to simulate the counter-current movement of the stationary phase, allowing for the continuous separation of a feed stream into two product streams (extract and raffinate).[15][16] This method is highly efficient for separating binary mixtures, such as amino acid pairs.[17]

-

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[18] It combines the advantages of gas and liquid chromatography, offering high efficiency and fast separations due to the low viscosity and high diffusivity of the mobile phase.[19] SFC is considered a "green" technology due to the reduced use of organic solvents and is highly effective for chiral separations.[20][21][22]

Chapter 3: Chiral Resolution: The Core Challenge

Most synthetic routes produce amino acids as a racemic mixture (a 50:50 mixture of D- and L-enantiomers). Since biological systems are highly stereospecific, separating these enantiomers is often the most critical and challenging purification step.[][]

Indirect Method: Chiral Derivatization

This robust method converts a pair of enantiomers into a pair of diastereomers.[25] Diastereomers have different physical properties and can be separated using standard, achiral chromatography, such as RP-HPLC.[26][27]

The most common approach involves reacting the racemic amino acid with a chiral derivatizing agent (CDA). A widely used CDA is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[27][28]

Workflow: Chiral Purity Analysis using Marfey's Reagent

Caption: Chiral analysis workflow using derivatization.

Protocol 3: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

-

Sample Preparation: Dissolve ~50 µg of the racemic amino acid sample in 100 µL of 1 M sodium bicarbonate.

-

Reagent Addition: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

-

Reaction: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

-

Quenching: Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.

-

Analysis: Dilute the sample with the mobile phase and inject it into an RP-HPLC system equipped with a UV detector (detection at 340 nm).[28] The two diastereomers will elute at different retention times, allowing for their quantification.

Direct Method: Chiral Stationary Phases (CSPs)

Direct separation avoids the need for derivatization by using a stationary phase that is itself chiral.[29] These phases create a chiral environment where the two enantiomers have different affinities for the stationary phase, leading to different retention times.[25]

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are highly effective CSPs for separating underivatized amino acids.[29][30] This method is often preferred for preparative separations as it avoids the introduction and subsequent removal of a derivatizing agent.

Biocatalytic Method: Enzymatic Resolution

This elegant method utilizes the high stereoselectivity of enzymes to resolve a racemic mixture.[] A common industrial approach involves the N-acetylation of the racemic amino acid, followed by treatment with an aminoacylase enzyme. This enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid untouched.[31][32][33]

Workflow: Enzymatic Resolution

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. desotec.com [desotec.com]

- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quora.com [quora.com]

- 6. bio-rad.com [bio-rad.com]

- 7. 193.16.218.141 [193.16.218.141]

- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 11. hplc.eu [hplc.eu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simulated moving bed - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Separation of amino acids with simulated moving bed chromatography* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. worldscientific.com [worldscientific.com]

- 18. tandfonline.com [tandfonline.com]

- 19. selvita.com [selvita.com]

- 20. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. tandfonline.com [tandfonline.com]

- 33. Enzymatic Resolution of Racemic Amino Acids [jstage.jst.go.jp]

analytical techniques for chiral separation of amino acids

Application Note & Protocol Guide

Abstract

The stereoisomeric configuration of amino acids is a critical determinant of biological function and chemical synthesis efficacy. L-amino acids are the fundamental proteinogenic building blocks, while their D-enantiomers serve as crucial biomarkers for disease, act as signaling molecules, and are key indicators in fields from pharmaceutical quality control to geochemistry. Consequently, the robust, accurate, and efficient separation of amino acid enantiomers is a paramount analytical challenge. This guide provides an in-depth exploration of the primary chromatographic and electrophoretic techniques employed for chiral amino acid analysis. We will delve into the theoretical underpinnings of chiral recognition and present detailed, field-tested protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), empowering researchers to select and implement the optimal strategy for their specific application.

The Fundamental Principle: Chiral Recognition

Chiral separation is only possible in a chiral environment. The foundational principle governing the separation of enantiomers is the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector. For a separation to occur, there must be a discernible difference in the stability or binding energy of these two diastereomeric complexes. The most widely accepted model for this interaction is the three-point interaction model , originally proposed by Dalgliesh. This model posits that for effective chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole, or π-π interactions) must occur between the chiral selector and at least one of the enantiomers. The other enantiomer will be unable to establish all three of these interactions simultaneously, leading to a weaker overall binding energy and, consequently, a different retention time or migration velocity in the analytical system.

Application Notes & Protocols for the Use of (2S)-2-amino-4-methyl-4-pentenoic Acid in Peptide Synthesis

Introduction: Expanding the Peptidic Toolbox with Unsaturated, Sterically Hindered Amino Acids

The twenty canonical amino acids provide a remarkable blueprint for biological function, yet they represent only a fraction of the chemical diversity achievable in peptide science. The incorporation of unnatural amino acids (UAAs) is a transformative strategy in drug discovery and chemical biology, enabling the design of peptides with enhanced stability, novel structural constraints, and unique functionalities.[1][2] This guide focuses on (2S)-2-amino-4-methyl-4-pentenoic acid, a unique UAA characterized by two key structural features: a quaternary α-carbon and an isobutenyl side chain.

These features impart distinct properties to peptides:

-

Steric Hindrance: The α,α-disubstitution restricts the conformational freedom of the peptide backbone, akin to the well-studied 2-aminoisobutyric acid (Aib). This can induce and stabilize specific secondary structures, such as helices and β-turns.[2][3]

-

Unsaturated Side Chain: The terminal double bond serves as a chemical handle for post-synthetic modifications and can influence peptide-target interactions through unique steric and electronic contributions. Such unsaturated residues are valuable in creating peptidomimetics with constrained topologies.[1][2]

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective synthesis and incorporation of this promising UAA into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 1: Synthesis of Fmoc-(2S)-2-amino-4-methyl-4-pentenoic Acid

The direct precursor for Fmoc-SPPS is the N-α-Fmoc protected amino acid. While not yet widely commercially available, it can be synthesized from the free amino acid using established procedures. The following protocol is based on standard Fmoc-protection methodologies.[4][5]

Workflow for Fmoc Protection

Caption: General workflow for the N-α-Fmoc protection of the title amino acid.

Detailed Protocol: Fmoc Protection

-

Dissolution: Dissolve (2S)-2-amino-4-methyl-4-pentenoic acid (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃).

-

Reagent Addition: To the stirring solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq).

-

Reaction: Allow the mixture to stir vigorously at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up:

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Perform an initial wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts. Discard the organic layer.

-

Carefully acidify the aqueous layer to a pH of approximately 1-2 using 1 M HCl. The Fmoc-protected amino acid will precipitate or form an oil.

-

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(2S)-2-amino-4-methyl-4-pentenoic acid into a growing peptide chain on a solid support requires special consideration due to the steric hindrance at the α-carbon. Standard coupling conditions may result in incomplete acylation.[6] Therefore, the use of highly efficient coupling reagents and optimized reaction conditions is critical for success.

Challenges and Strategic Solutions

| Challenge | Causality | Recommended Solution |

| Slow/Incomplete Coupling | The quaternary α-carbon and bulky isobutenyl side chain create significant steric hindrance, slowing the approach of the activated carboxyl group to the resin-bound amine. | Employ highly reactive coupling reagents such as HATU , HCTU , or COMU . These form activated OAt or Oxyma esters, which are more reactive than the HOBt esters formed by reagents like HBTU or PyBOP.[7][8] |

| Epimerization Risk | Over-activation or extended reaction times with strong bases can increase the risk of epimerization at the α-carbon. | While the quaternary carbon of the title UAA prevents epimerization at its own center, care must be taken for the preceding residue. Use a hindered base like N,N-Diisopropylethylamine (DIPEA) or Collidine. Minimize pre-activation times. |

| Aggregation | Sequences containing multiple hindered residues can promote inter- and intra-chain aggregation, leading to poor solvation and failed synthesis. | Use aggregation-disrupting resins (e.g., PEG-based resins) and solvents (e.g., DMF with 0.1 M Oxyma Pure). Consider microwave-assisted synthesis to improve reaction kinetics. |

Recommended Coupling Reagents for Hindered Amino Acids

| Reagent | Full Name | Activating Additive | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt (intrinsic) | Extremely high reactivity, effective for N-methylated and other hindered residues.[7][8] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt (intrinsic) | More reactive and soluble than HBTU, cost-effective alternative to HATU. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure® (intrinsic) | High coupling efficiency comparable to HATU, with non-explosive and less allergenic byproducts.[7] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt (intrinsic) | Generally effective, but may be less efficient for severely hindered couplings compared to HATU/COMU.[8] |

Optimized SPPS Protocol for Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a suitable resin (e.g., Rink Amide for C-terminal amides).

Caption: Optimized SPPS cycle for coupling sterically hindered UAAs.

-

Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes. Drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (x5), Dichloromethane (DCM) (x3), and DMF (x3) to remove all traces of piperidine.

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-(2S)-2-amino-4-methyl-4-pentenoic acid (3-5 equivalents relative to resin loading) and a coupling reagent like HATU or COMU (0.98 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extending the reaction time to overnight may be beneficial.

-

Crucial Step - Monitoring: Before proceeding, take a small sample of resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) is necessary.

-

-

Recoupling (if necessary): Drain the reaction vessel and repeat steps 4 and 5.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (x5) and DCM (x3).

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Part 3: Cleavage, Deprotection, and Potential Side Reactions

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved with a high concentration of Trifluoroacetic Acid (TFA). The isobutenyl side chain of (2S)-2-amino-4-methyl-4-pentenoic acid introduces a potential liability during this step.

Side Reaction: Alkylation via Allylic Carbocation

During TFA cleavage, protecting groups like t-Butyl (tBu) and Boc are removed, generating stable tertiary carbocations. These electrophilic species can alkylate electron-rich residues like Tryptophan and Tyrosine.[9][10][11] The double bond in the UAA side chain, while not as electron-rich as an indole ring, can be protonated under strong acid conditions, potentially leading to the formation of a resonance-stabilized tertiary allylic carbocation. This reactive intermediate could then alkylate other sensitive residues or undergo other rearrangements.

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

Optimized Cleavage Protocol with Scavengers

To mitigate these risks, a carefully formulated cleavage cocktail containing "scavengers" is essential. Scavengers are nucleophilic species that competitively trap reactive carbocations.[12]

Recommended Cleavage Cocktail ("Reagent K" adapted):

-

Trifluoroacetic Acid (TFA): 92.5%

-

Water (H₂O): 2.5% (Proton source, helps hydrolyze tBu ethers/esters)

-

Triisopropylsilane (TIS): 2.5% (Highly effective carbocation scavenger, particularly for trityl and benzyl cations)[12]

-

3,6-Dioxa-1,8-octanedithiol (DODT) or Ethanedithiol (EDT): 2.5% (Reduces methionine sulfoxide and scavenges)

-

Preparation: Prepare the cleavage cocktail fresh before use.

-

Resin Treatment: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution with a stream of nitrogen gas, then precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum.

Part 4: Characterization of the Final Peptide

Thorough characterization is required to confirm the successful incorporation of (2S)-2-amino-4-methyl-4-pentenoic acid and the overall purity of the synthetic peptide.

Mass Spectrometry (MS)

-

Objective: To confirm the correct molecular weight of the peptide.

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Result: The observed mass should match the calculated theoretical mass of the peptide containing the UAA residue. The mass of a (2S)-2-amino-4-methyl-4-pentenoic acid residue within a peptide is 111.16 g/mol (C₆H₉NO).

-

Tandem MS (MS/MS): Fragmentation analysis can confirm the position of the UAA in the sequence. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and stereochemistry of the incorporated UAA.

-

Techniques: 1D ¹H NMR and 2D experiments like COSY, TOCSY, and NOESY in a suitable solvent (e.g., D₂O or DMSO-d₆).[16][17][18]

-

Expected Signatures for the UAA Residue:

-

¹H NMR: Look for characteristic signals corresponding to the isobutenyl group: two distinct methyl singlets and two vinyl proton signals. The α-methyl group will also appear as a singlet.

-

2D NMR: TOCSY experiments will show correlations within the side-chain spin system, helping to distinguish it from other residues. NOESY spectra can reveal through-space proximities between the UAA side chain and neighboring residues, providing valuable conformational information.

-

Part 5: Applications and Future Directions

The incorporation of (2S)-2-amino-4-methyl-4-pentenoic acid opens up numerous possibilities in peptide design and drug development.

-

Conformationally Constrained Peptidomimetics: The steric bulk of the residue can be used to force peptide backbones into specific conformations, such as β-turns or helices, which are often critical for receptor binding but are unstable in short, linear peptides.[1][2][19]

-

Enhanced Proteolytic Stability: The non-natural structure, particularly the quaternary α-carbon, can confer resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of peptide therapeutics.[2][20]

-

Probes for Structure-Activity Relationship (SAR) Studies: The unique side chain can be used to probe the steric and electronic requirements of a binding pocket, providing valuable data for optimizing peptide-based drug candidates.

-